molecular formula C25H23N5O3 B2606044 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one CAS No. 901723-76-0

3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one

Cat. No. B2606044
CAS RN: 901723-76-0
M. Wt: 441.491
InChI Key: VLDLMWJUVDIPNN-UHFFFAOYSA-N
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Description

3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one, also known as NBQX, is a synthetic quinazoline derivative that acts as a selective antagonist of the ionotropic glutamate receptor. It has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one acts as a selective antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. By blocking the binding of glutamate to these receptors, this compound inhibits the influx of calcium ions and the subsequent depolarization of the postsynaptic neuron. This leads to a reduction in excitatory neurotransmission, which can have therapeutic effects in neurological disorders characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in models of epilepsy, and to protect against neuronal damage in models of stroke and neurodegenerative diseases. Additionally, this compound has been shown to modulate synaptic plasticity and long-term potentiation, suggesting a potential role in learning and memory processes.

Advantages and Limitations for Lab Experiments

3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has several advantages as a research tool in neuroscience. It has high potency and selectivity for the AMPA receptor, making it a valuable tool for studying the role of these receptors in synaptic transmission and plasticity. Additionally, this compound has a relatively long half-life, allowing for sustained blockade of AMPA receptor activity. However, this compound also has limitations as a research tool. It can have off-target effects on other ion channels and receptors, and its effects can be context-dependent and influenced by factors such as developmental stage and brain region.

Future Directions

There are several potential future directions for research on 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have improved therapeutic efficacy and fewer off-target effects. Additionally, there is interest in investigating the role of AMPA receptors in neuroinflammation and neuroprotection, as well as in the potential use of AMPA receptor modulators in the treatment of psychiatric disorders such as depression and addiction. Finally, there is potential for the use of this compound and other AMPA receptor antagonists as research tools in the development of novel therapies for neurological and psychiatric disorders.

Synthesis Methods

3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one can be synthesized through a multistep process involving the reaction of 2-aminobenzonitrile with benzyl bromide, followed by the reaction of the resulting intermediate with 4-nitrophenylpiperazine and subsequent cyclization to form the final product. This synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have potent anticonvulsant effects in animal models of epilepsy, and has also been investigated for its potential neuroprotective effects in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used as a research tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity.

properties

IUPAC Name

3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c31-24-22-8-4-5-9-23(22)26-25(29(24)18-19-6-2-1-3-7-19)28-16-14-27(15-17-28)20-10-12-21(13-11-20)30(32)33/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDLMWJUVDIPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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